4-(Cyclohexylmethoxy)-2-fluorobenzonitrile
Overview
Description
Scientific Research Applications
Radiopharmaceutical Synthesis
4-Cyclohexylmethoxy-2-fluorobenzonitrile, a type of fluorobenzonitrile, is utilized in the synthesis of radiopharmaceuticals. The work by Zlatopolskiy et al. (2012) highlights the use of radiofluorinated 4-fluorobenzonitrile oxides in rapid reactions with alkenes and alkynes. These cycloadditions are particularly relevant for preparing low-molecular-weight radiopharmaceuticals and labeling sensitive biopolymers (Zlatopolskiy et al., 2012).
Structural and Electronic Property Studies
The energetic and structural properties of monofluorobenzonitriles, which include derivatives like 4-Cyclohexylmethoxy-2-fluorobenzonitrile, are a topic of study. Ribeiro da Silva et al. (2012) conducted an analysis of the thermodynamic properties of fluorobenzonitrile derivatives, which helps in understanding their structural and electronic characteristics (Ribeiro da Silva et al., 2012).
Liquid Crystal Research
Kelly and Schad (1984) investigated the synthesis and transition temperatures of ester derivatives of fluorobenzonitriles. Their research provides insights into the applications of such compounds in liquid crystal technology, specifically examining the effect of fluorine substitution on nematic-isotropic transition temperatures (Kelly & Schad, 1984).
Development of Ketamine Derivatives
In the context of creating new derivatives of ketamine, Moghimi et al. (2014) explored the synthesis of a novel ketamine derivative using a starting fluorobenzonitrile. This kind of research, involving compounds like 4-Cyclohexylmethoxy-2-fluorobenzonitrile, contributes to the development of new pharmaceutical compounds (Moghimi et al., 2014).
Vibrational Spectroscopy Studies
Zhao et al. (2018) conducted studies on the vibrational features of 4-fluorobenzonitrile, a close relative of 4-Cyclohexylmethoxy-2-fluorobenzonitrile. Their research using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy provides valuable information on the substitution effects of fluorine and cyano groups on transition energy (Zhao et al., 2018).
Quinazoline Synthesis
Hynes et al. (1991) explored the synthesis of quinazolines from fluorobenzonitriles. This research is significant for the pharmaceutical industry, as quinazolines are important compounds in drug development (Hynes et al., 1991).
Arylation of Fluorobenzonitriles
Peshkov et al. (2019) presented a method for phenylating fluorobenzonitriles using radical anions. This technique has potential applications in the synthesis of complex organic compounds, especially in the field of organic chemistry (Peshkov et al., 2019).
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPSUACLDFHLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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